molecular formula C21H19N5O2 B14963678 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3-methylphenyl)acetamide

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B14963678
M. Wt: 373.4 g/mol
InChI Key: HALJEISGMCKOOV-UHFFFAOYSA-N
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Description

2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an acetamide group attached to a phenyl ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

  • Formation of the Triazolopyrimidine Core: : The initial step involves the synthesis of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of 5-methyl-3-oxo-7-phenyl-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst.

  • Introduction of the Acetamide Group: : The next step involves the introduction of the acetamide group. This can be done by reacting the triazolopyrimidine intermediate with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.

  • Attachment of the Phenyl Ring: : The final step involves the attachment of the phenyl ring to the acetamide group. This can be achieved through a nucleophilic substitution reaction, where the acetamide intermediate is reacted with a phenyl halide in the presence of a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions, thereby improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(3-METHYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can convert the compound into its corresponding reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Pyrimidine Derivatives: These compounds share the pyrimidine ring structure and are known for their therapeutic applications.

Uniqueness

2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to the presence of both triazole and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H19N5O2/c1-14-7-6-10-17(11-14)23-20(27)13-25-21(28)26-15(2)22-18(12-19(26)24-25)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,23,27)

InChI Key

HALJEISGMCKOOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C

Origin of Product

United States

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